Methyl 3-methoxy-2-methyl-acrylate

Description

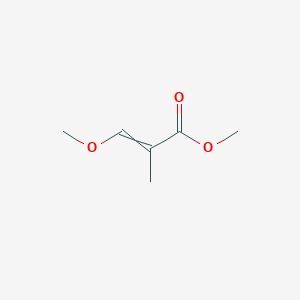

Methyl 3-methoxy-2-methyl-acrylate is a methacrylate ester characterized by a methoxy group at the 3-position and a methyl group at the 2-position of the acrylate backbone. The methoxy group likely enhances electron density at the α,β-unsaturated carbonyl system, influencing reactivity in polymerization or Michael addition reactions. Notably, structurally related compounds, such as methyl 2-cyano-3-(2-methoxyphenyl)acrylate (), demonstrate the significance of substituent positioning in dictating chemical behavior and applications.

Propriétés

Numéro CAS |

82387-42-6 |

|---|---|

Formule moléculaire |

C6H10O3 |

Poids moléculaire |

130.14 g/mol |

Nom IUPAC |

methyl (E)-3-methoxy-2-methylprop-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h4H,1-3H3/b5-4+ |

Clé InChI |

XEQYPQHAQCSASZ-SNAWJCMRSA-N |

SMILES isomérique |

C/C(=C\OC)/C(=O)OC |

SMILES canonique |

CC(=COC)C(=O)OC |

Origine du produit |

United States |

Activité Biologique

Methyl 3-methoxy-2-methyl-acrylate (MMMA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MMMA, focusing on its anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methoxy group and a methyl group on the acrylate backbone. Its structural formula can be represented as follows:

This compound belongs to a class of acrylates that are known for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MMMA and its derivatives. For instance, a study focusing on methyl acrylate esters revealed that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). Specifically, one derivative showed an IC50 value of 2.57 ± 0.16 μM, indicating potent antiproliferative activity. The mechanism of action involved the inhibition of β-tubulin polymerization and induction of apoptosis through upregulation of pro-apoptotic genes (p53 and Bax) while downregulating anti-apoptotic genes (Bcl-2) .

Table 1: Anticancer Activity of Methyl Acrylate Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MMMA | MCF-7 | 2.57 | β-tubulin inhibition, apoptosis induction |

| Compound 6e | MCF-7 | 2.57 | Similar to MMMA |

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the formylation of methyl 2-methylphenylacetate followed by methylation in the presence of a base under controlled conditions . This method allows for high yields and selectivity towards the desired E isomer.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Formylation | Inert solvent, base present |

| 2 | Methylation | Alkali metal alcoholate as base |

Antifungal Activity

In addition to its anticancer properties, MMMA has been evaluated for antifungal activity. A study on quinoline carboxylate derivatives containing similar acrylate groups demonstrated significant antifungal effects against various pathogens such as Candida albicans and Aspergillus flavus. The minimum inhibitory concentration (MIC) values were reported as low as 0.06 µg/mL for some derivatives .

Case Studies and Research Findings

A critical review on related compounds such as methyl methacrylate (MMA) indicated that while MMA is primarily known for its irritant properties, it also shares structural similarities with MMMA that may influence biological interactions . The metabolism of MMA through hydrolysis and subsequent reactions with nucleophiles suggests that similar pathways may be relevant for MMMA, warranting further investigation into its safety profile and potential sensitization effects.

Applications De Recherche Scientifique

Polymer Chemistry

Methyl 3-methoxy-2-methyl-acrylate is widely used in the synthesis of polymers due to its ability to undergo radical polymerization. This property allows it to be incorporated into copolymers that exhibit desirable mechanical and thermal properties.

- Copolymers : When copolymerized with other acrylates or vinyl monomers, it can enhance the toughness and flexibility of materials. For instance, copolymers of this compound and butyl acrylate are used in coatings and adhesives due to their improved adhesion properties.

Medicinal Chemistry

The compound serves as a precursor for various bioactive molecules. Its structure allows for modifications that lead to the synthesis of pharmacologically relevant compounds.

- Synthesis of Bioactive Molecules : Research has demonstrated that this compound can be used in the synthesis of anti-cancer agents and antimicrobial compounds. For example, derivatives have shown promising results against specific strains of bacteria, indicating potential for development as new antibiotics.

Materials Science

In materials science, this compound contributes to the development of advanced materials with unique properties.

- Adhesives and Coatings : Its incorporation into formulations leads to materials with enhanced durability and resistance to environmental factors. The compound's ability to form cross-linked networks upon polymerization makes it suitable for high-performance coatings.

Case Study 1: Antimicrobial Applications

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated significant activity against Staphylococcus aureus, with mechanisms involving disruption of bacterial cell membranes leading to cell lysis. This highlights the compound's potential in developing new antimicrobial agents.

Case Study 2: Polymer Development

In a research project focused on developing elastomeric materials, this compound was copolymerized with styrene and butadiene. The resulting material exhibited excellent stress relaxation properties, making it suitable for applications in automotive and aerospace industries where flexibility and durability are critical.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-methoxy-2-methyl-acrylate with structurally related acrylate esters, highlighting substituent effects on properties and applications:

Q & A

Basic: What are the common synthetic routes for preparing methyl 3-methoxy-2-methyl-acrylate, and what catalysts or conditions are critical for high yields?

Methodological Answer:

this compound is typically synthesized via esterification of the corresponding acrylic acid derivative with methanol under acidic catalysis (e.g., sulfuric acid) . Alternatively, radical polymerization precursors can be prepared using controlled/living polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer), which requires a chain transfer agent (e.g., cyanomethyl methyl(4-pyridyl)carbamodithioate) and initiators like AIBN (azobisisobutyronitrile) in non-aqueous media . Key factors include maintaining anhydrous conditions, optimizing reaction temperature (60–80°C), and stoichiometric control of the methoxy and methyl substituents to avoid side reactions.

Advanced: How can reaction conditions be optimized to control stereochemistry and molecular weight distribution during RAFT polymerization of methacrylate derivatives?

Methodological Answer:

Stereochemical control in RAFT polymerization requires precise tuning of:

- Solvent polarity : Non-polar solvents (e.g., toluene) favor tighter radical termination, reducing dispersity (Đ < 1.2) .

- Temperature gradients : Lower temperatures (50–60°C) slow propagation rates, enhancing control over tacticity.

- Chain transfer agent (CTA) loading : Higher CTA concentrations narrow molecular weight distributions but may delay initiation .

Advanced characterization via size-exclusion chromatography (SEC) paired with NMR kinetic studies is recommended to monitor dispersity and stereoregularity.

Basic: What spectroscopic techniques are most effective for characterizing this compound and its polymeric derivatives?

Methodological Answer:

- FTIR : Identifies ester carbonyl (C=O, ~1720 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- ¹H/¹³C NMR : Resolves methyl (δ 1.8–2.1 ppm) and methoxy (δ 3.3–3.7 ppm) substituents; quantifies monomer conversion in polymers .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight of oligomers and detects side products (e.g., unreacted monomers) .

Advanced: How can X-ray crystallography and computational modeling resolve ambiguities in the structural conformation of methacrylate derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (e.g., using SMART/SAINT systems) determines bond angles and torsional strains in acrylate moieties, critical for understanding reactivity .

- DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents (e.g., methoxy vs. chloro) on polymerization kinetics .

- Pair experimental data (e.g., XRD) with Hirshfeld surface analysis to assess intermolecular interactions influencing crystallinity .

Basic: In which polymer systems is this compound commonly incorporated, and what functional advantages does it provide?

Methodological Answer:

This monomer is used in:

- Diblock copolymers : Enhances thermal stability (Tg ~120°C) and solvent resistance in nanostructured materials .

- Cross-linked hydrogels : The methoxy group improves hydrophilicity, while the methyl group increases mechanical strength .

- Functionalized silica composites : Acts as a grafting agent via aza-Michael addition, improving particle-polymer adhesion .

Advanced: How can methacrylate-functionalized silica nanoparticles be tailored for specific applications using spectroscopic validation?

Methodological Answer:

- Grafting efficiency : Quantify via TGA (thermogravimetric analysis) by measuring weight loss (200–400°C) attributable to organic content .

- Surface functionalization : Use XPS (X-ray photoelectron spectroscopy) to confirm methacrylate C=O bonding (binding energy ~288 eV) and solid-state NMR to assess cross-linking density .

- Optimize reaction time (4–6 hrs) and initiator concentration (1–2 mol%) to balance grafting density and colloidal stability .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact .

- Storage : Store in amber glass bottles at 2–8°C, away from oxidizers (e.g., peroxides) and amines to prevent exothermic reactions .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acrylic acid derivatives) .

Advanced: What occupational exposure limits (OELs) and decomposition products should be monitored during large-scale reactions?

Methodological Answer:

- OELs : No established limits exist, but NIOSH REL guidelines recommend maintaining airborne concentrations below 1 ppm (as for analogous acrylates) .

- Decomposition products : Thermal degradation (>150°C) releases methacrylic acid and formaldehyde; monitor via GC-MS .

- Implement real-time FTIR gas analysis to detect hazardous vapors during polymerization .

Advanced: How can researchers resolve contradictions in reported grafting efficiencies for methacrylate-functionalized materials?

Methodological Answer:

Discrepancies often arise from:

- Solvent polarity : Polar solvents (e.g., DMF) increase grafting efficiency (~80%) compared to toluene (~50%) .

- Surface pretreatment : Acid-washed silica yields higher grafting densities due to increased hydroxyl group availability .

- Statistical validation : Use ANOVA to compare datasets and identify outliers in grafting studies .

Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) influence the reactivity of acrylate derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity, accelerating radical polymerization but reducing hydrolytic stability .

- Methoxy groups : Enhance steric hindrance, slowing propagation rates but improving UV stability .

- Comparative studies : Use Hammett constants (σ) to quantify substituent effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.